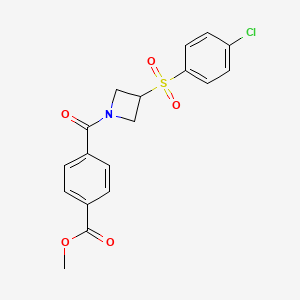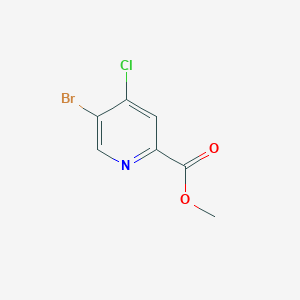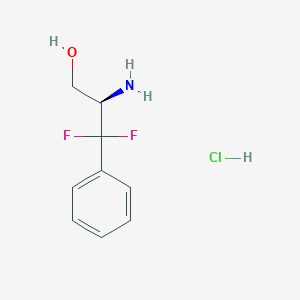
2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar in structure to the compound , has explored their structural aspects and properties, including the formation of salts and inclusion compounds. Such compounds have shown interesting behaviors when interacting with mineral acids and have applications in forming gels and crystalline solids with potential uses in material science and fluorescence studies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis Applications
Facile synthetic pathways have been developed for related compounds, showcasing the versatility of amide and isoquinoline derivatives in organic synthesis. These pathways are crucial for the synthesis of complex molecules, which can have implications in pharmaceuticals and materials science (F. King, 2007).
Fluorescence and Binding Studies
Compounds with structural similarities to "2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" have been studied for their fluorescence properties and binding characteristics. Such studies offer insights into the potential use of these compounds in bioimaging, sensors, and as ligands for specific receptors, indicating their significance in biomedical research (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).
Anticancer and Antimicrobial Activities
Novel sulfonamide derivatives, related in functional group arrangement, have been synthesized and shown to possess cytotoxic activity against cancer cell lines, suggesting potential applications of similar compounds in developing new therapeutic agents (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Optical Properties and Sensing Applications
Studies on fluorophores and organoboron complexes related to the chemical structure of interest demonstrate their strong fluorescence and potential applications in sensing technologies. These compounds' optical properties make them suitable for use as fluorescent labeling reagents and in developing sensors for detecting various ions and molecules (Umamahesh Balijapalli, Sathiyanarayanan Kulathu Iyer, 2015).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXZMHALHTZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl-4-phenyl-1-(pyridin-3-ylmethyl)-5H,6H-benzo[h]quinolin-1-ium tetrafluoroboranuide](/img/structure/B2781197.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)


![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2781205.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)



